N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide
Description
N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a thienopyrimidine core, which is a fused heterocyclic system, and is often explored for its biological activities.
Properties
IUPAC Name |
N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c13-12-16-9(8-3-6-19-11(8)17-12)14-4-5-15-10(18)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,15,18)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKYKBUNMFXRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCNC2=C3C=CSC3=NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step usually starts with the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol.
Chlorination: The diol is then chlorinated to introduce the chlorine atom at the 2-position.
Amidation: The chlorinated thienopyrimidine is reacted with an appropriate amine to form the aminoethyl derivative.
Cyclopropanecarboxamide Formation: Finally, the aminoethyl derivative is coupled with cyclopropanecarboxylic acid under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thienopyrimidine ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially modifying its biological activity.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thienopyrimidines, while hydrolysis would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: It serves as a tool compound to study the biological pathways and molecular targets involved in its activity.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothieno[2,3-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Cyclopropanecarboxamide Derivatives: Compounds with the cyclopropanecarboxamide moiety are also explored for their biological activities.
Uniqueness
N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide is unique due to the combination of the thienopyrimidine core and the cyclopropanecarboxamide moiety. This unique structure allows it to interact with a distinct set of molecular targets, potentially leading to unique biological activities compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
